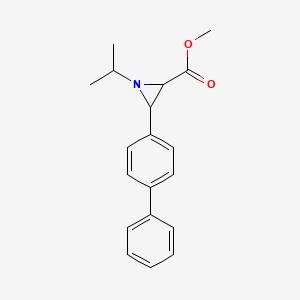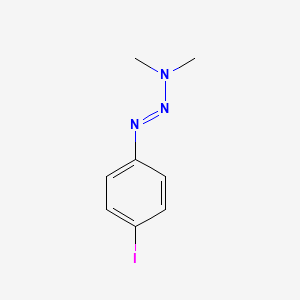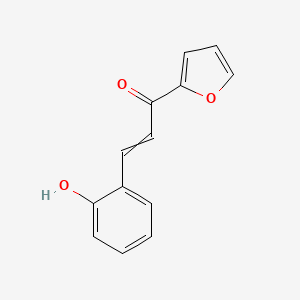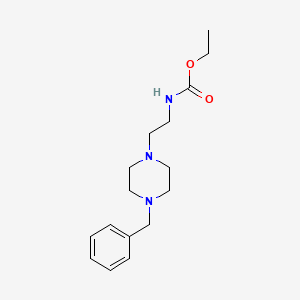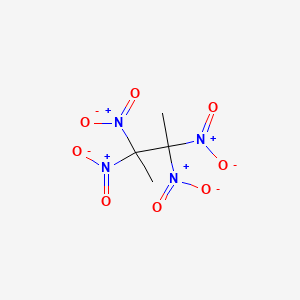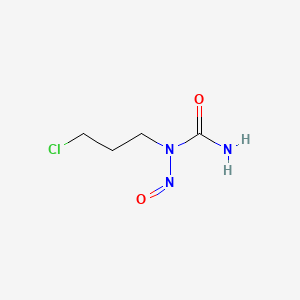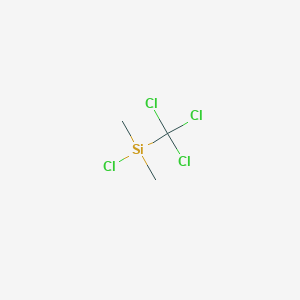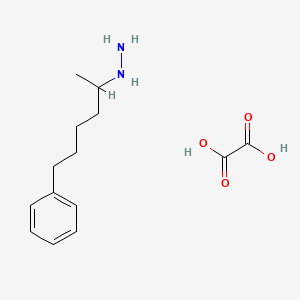
(1-Methyl-5-phenylpentyl)hydrazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-5-phenylpentyl)hydrazine oxalate is a chemical compound with the molecular formula C12H18N2O4 It is a derivative of hydrazine, characterized by the presence of a phenyl group and a methyl group attached to a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-5-phenylpentyl)hydrazine oxalate typically involves the reaction of (1-Methyl-5-phenylpentyl)hydrazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The general reaction can be represented as: [ \text{(1-Methyl-5-phenylpentyl)hydrazine} + \text{Oxalic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methyl-5-phenylpentyl)hydrazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1-Methyl-5-phenylpentyl)hydrazine oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Methyl-5-phenylpentyl)hydrazine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the inhibition or activation of specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- (1-Methyl-1-phenylpropyl)hydrazine oxalate
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
Comparison: (1-Methyl-5-phenylpentyl)hydrazine oxalate is unique due to its specific structural features, such as the pentyl chain and the phenyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
17598-99-1 |
|---|---|
Fórmula molecular |
C14H22N2O4 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
oxalic acid;6-phenylhexan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2.C2H2O4/c1-11(14-13)7-5-6-10-12-8-3-2-4-9-12;3-1(4)2(5)6/h2-4,8-9,11,14H,5-7,10,13H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
BFGDCWCWSMPMPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCC1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
